4-(3-Bromophenoxy)benzoic acid
Description
Overview of Aryloxybenzoic Acids in Contemporary Chemical Research
Aryloxybenzoic acids represent a class of organic compounds that are of significant interest in various fields of chemical research. Their molecular architecture, characterized by a benzoic acid group linked to a phenyl group through an ether bond, provides a versatile scaffold for the development of new molecules with diverse applications. In medicinal chemistry, these compounds and their derivatives are explored for a range of biological activities. wikipedia.org For instance, some have been investigated as potential therapeutic agents. wikipedia.org
Furthermore, aryloxybenzoic acids serve as crucial intermediates in organic synthesis. They are utilized in the construction of more complex molecular frameworks, such as xanthones and dibenzofurans. deepdyve.comup.ptacs.org The reactivity of the carboxylic acid group and the potential for substitution on the aromatic rings make them valuable building blocks for synthetic chemists. rsc.orgnih.gov Recent research has also focused on developing novel synthetic methodologies involving aryloxybenzoic acids, such as visible light-driven photocatalysis, to create more efficient and sustainable chemical transformations. researchgate.netrsc.org
Significance of Brominated Phenoxy-moieties in Organic Synthesis and Medicinal Chemistry Scaffolds
The incorporation of bromine into phenoxy-moieties imparts unique chemical properties that are highly valuable in both organic synthesis and medicinal chemistry. tethyschemical.comsamaterials.com The bromine atom acts as a versatile functional group, enhancing the reactivity of the molecule and providing a handle for further chemical modifications. ontosight.ai In organic synthesis, the carbon-bromine bond can readily participate in a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures. sci-hub.se This reactivity makes brominated phenoxy compounds important intermediates in the synthesis of pharmaceuticals and other fine chemicals. guidechem.com
Historical Context of Research on 4-(3-Bromophenoxy)benzoic acid and Related Analogues
Research into this compound and its analogues has been driven by their potential as building blocks in the synthesis of biologically active molecules. One notable example is in the development of selective kappa opioid receptor antagonists. In this context, this compound was synthesized as an intermediate. nih.govacs.org The synthesis involved the reaction of 3-bromophenol with 4-fluorobenzonitrile, followed by hydrolysis of the resulting nitrile to the carboxylic acid. nih.govacs.org
The broader family of phenoxybenzoic acids has been a subject of study for a longer period, with early research focusing on their synthesis and general properties. orgsyn.org Over time, the focus has shifted towards their application in creating more complex and functional molecules. For instance, various substituted phenoxybenzoic acids have been prepared and utilized in the synthesis of compounds with potential therapeutic applications. nih.gov The development of new synthetic methods, such as those involving microwave assistance or novel catalytic systems, has further expanded the accessibility and utility of these compounds. rsc.org
Current Research Gaps and Motivations for Further Inquiry into this compound
Despite its utility as a synthetic intermediate, a comprehensive understanding of the full potential of this compound remains to be elucidated. A significant research gap exists in the exploration of its own intrinsic biological activities. While its analogues have been investigated, the specific pharmacological profile of this compound itself is not widely documented. Further studies are warranted to screen this compound for a range of biological targets to uncover any potential therapeutic applications.
Another area ripe for investigation is the development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives. While established methods exist, there is always a need for greener and more atom-economical processes in chemical synthesis. researchgate.net Exploring novel catalytic systems or flow chemistry approaches could lead to improved yields and reduced waste. Furthermore, a deeper investigation into the solid-state properties and polymorphism of this compound could be valuable for its application in materials science. The unique combination of the bromine atom, the ether linkage, and the carboxylic acid group suggests that this compound may exhibit interesting self-assembly properties or could be a precursor to novel polymers or metal-organic frameworks.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUINITWNQUXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Optimization for 4 3 Bromophenoxy Benzoic Acid
Retrosynthetic Analysis and Key Disconnections for 4-(3-Bromophenoxy)benzoic acid
Retrosynthetic analysis of this compound reveals two primary disconnection points around the central ether oxygen atom. This leads to two main synthetic strategies based on the C-O bond formation:
Disconnection A: This involves the coupling of a 3-bromophenol derivative with a 4-halobenzoic acid derivative.
Disconnection B: This approach involves the reaction between a 4-hydroxybenzoic acid derivative and a 1,3-dihalobenzene.
The feasibility of each route depends on the reactivity of the starting materials and the chosen catalytic system. For instance, the directing effects of the substituents on each aromatic ring play a crucial role in the reaction's success.
Classical Etherification Approaches for Aryloxy Linkage Formation
The Ullmann condensation is a classic method for forming C-O bonds, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. wikipedia.orgbyjus.com In the context of this compound synthesis, this could involve the reaction of 3-bromophenol with 4-chlorobenzoic acid.
Traditional Ullmann reactions often require harsh conditions, including high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and temperatures exceeding 210°C, with stoichiometric amounts of copper. wikipedia.org The reactivity of the aryl halide is influenced by the nature of its substituents, with electron-withdrawing groups generally enhancing the reaction rate. wikipedia.org Modern modifications of the Ullmann reaction utilize soluble copper catalysts with ligands, which can lead to improved yields and milder reaction conditions. wikipedia.org
Table 1: Key Features of Classical Ullmann Condensation
| Feature | Description |
| Catalyst | Typically copper powder or copper salts (e.g., CuI, Cu2O). wikipedia.orgmdpi.com |
| Reactants | Aryl halide and a phenol or its corresponding salt. |
| Solvents | High-boiling polar solvents such as DMF, NMP, or nitrobenzene. wikipedia.org |
| Temperature | High temperatures, often above 200°C. byjus.com |
| Base | A base like potassium carbonate or cesium carbonate is often required. |
The Goldberg reaction is a variation of the Ullmann condensation that specifically refers to the copper-catalyzed N-arylation of amides, but the principles are extended to O-arylation as well. These methods often provide better yields and require less harsh conditions than the traditional Ullmann reaction. The use of ligands such as 1,10-phenanthroline can facilitate the reaction at lower temperatures.
Nucleophilic aromatic substitution (SNAr) is another pathway for forming the aryloxy linkage. nih.gov This reaction typically requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com For the synthesis of this compound, an SNAr approach could involve the reaction of a phenoxide with an activated aryl halide.
The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The rate of reaction is influenced by the nature of the leaving group, with fluoride being the best and iodide being the poorest. chemistrysteps.com The reaction is also sensitive to the solvent used, with polar aprotic solvents generally favoring the reaction. rsc.org
Table 2: Comparison of Classical Etherification Approaches
| Method | Advantages | Disadvantages |
| Ullmann Condensation | Well-established method. wikipedia.org | Harsh reaction conditions, often requires stoichiometric copper. wikipedia.org |
| Goldberg Reaction Variants | Milder conditions compared to traditional Ullmann. | Can still require high temperatures and specific ligands. |
| SNAr | Can be highly efficient for activated substrates. acs.org | Limited to aryl halides with strong electron-withdrawing groups. chemistrysteps.com |
Modern Catalytic Methods in the Synthesis of this compound
Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of C-O bonds. These methods, often referred to as Buchwald-Hartwig amination-type reactions for ethers, offer significant advantages over classical copper-catalyzed methods, including milder reaction conditions, broader substrate scope, and higher yields.
The catalytic cycle for palladium-catalyzed C-O bond formation typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol or phenoxide, and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective.
While direct palladium-catalyzed coupling of benzoic acids with phenols has been reported for the synthesis of dibenzopyranones, the intermolecular coupling to form simple diaryl ethers can be challenging. nih.gov However, the versatility of palladium catalysis allows for various strategies, such as the coupling of an aryl halide with a phenol, which is a more common approach for diaryl ether synthesis.
Ligand Design and Optimization for Improved Yields
The synthesis of diaryl ethers such as this compound, primarily through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O coupling reactions, is critically dependent on the choice of ligand. rsc.orgwikipedia.org Ligands coordinate to the metal center, modifying its electronic properties and steric environment, which in turn influences catalytic activity, reaction temperature, and substrate scope, ultimately impacting the reaction yield.
Historically, Ullmann reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced ligand-accelerated catalysis, allowing these reactions to proceed under milder conditions with greater functional group tolerance. For the copper-catalyzed synthesis of diaryl ethers, N- and O-based bidentate ligands have proven particularly effective. Simple, inexpensive amino acids like N,N-dimethylglycine have been identified as highly efficient ligands, capable of promoting the coupling of aryl bromides and iodides at significantly lower temperatures (e.g., 90°C). beilstein-journals.orgorganic-chemistry.org The effectiveness of these ligands stems from their ability to form stable chelate complexes with the copper catalyst, enhancing its solubility and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.
In the realm of palladium-catalyzed C-O cross-coupling, ligand design has focused on creating electron-rich, sterically hindered phosphines. nih.gov These ligands, often based on a biaryl backbone, promote the crucial reductive elimination step that forms the diaryl ether bond. The steric bulk of the ligand is a key parameter; increasing the size of substituents on the biaryl scaffold can accelerate the coupling reaction and broaden the substrate scope to include less reactive aryl chlorides and electron-deficient phenols. nih.gov However, excessive steric hindrance can also inhibit the reaction. nih.gov This delicate balance necessitates careful ligand optimization for specific substrate pairings.
The table below illustrates the impact of different ligand classes on the synthesis of diaryl ethers, providing a general overview of their performance in model systems.
| Catalyst System | Ligand Class | Example Ligand | Key Characteristics | Typical Reaction Conditions | Impact on Yield |
|---|---|---|---|---|---|
| Copper-based (Ullmann) | Amino Acids | N,N-Dimethylglycine | Inexpensive, air-stable, effective for aryl iodides and bromides. organic-chemistry.org | Moderate temperatures (80-120°C). beilstein-journals.org | Significantly improves yields over ligand-free systems, often providing good to excellent results. beilstein-journals.org |
| Copper-based (Ullmann) | Diamines | 1,10-Phenanthroline | Strong chelating ligand, enables lower catalyst loading. researchgate.net | Moderate to high temperatures. | Effective for a broad range of substrates. |
| Palladium-based (Buchwald-Hartwig) | Biaryl Phosphines | t-BuXPhos | Electron-rich and sterically bulky, promotes efficient C-O bond formation. nih.gov | Mild temperatures (RT to 100°C). | Enables high yields for a wide variety of aryl halides and phenols, including challenging substrates. nih.gov |
| Palladium-based (Buchwald-Hartwig) | N-Heterocyclic Carbenes (NHCs) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) | Strong σ-donors, form stable Pd complexes, highly active catalysts. | Mild to moderate temperatures. | Provides excellent yields, often with very low catalyst loadings. |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound from a crude reaction mixture are critical steps to obtain a product of high purity. The presence of the carboxylic acid functional group is the guiding principle for designing an effective purification strategy, which typically involves a combination of extraction, crystallization, and potentially chromatography.
Acid-Base Extraction: This is a highly effective and common first step for separating acidic products from neutral or basic impurities. The crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This organic solution is then washed with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. The benzoic acid derivative is deprotonated to form its corresponding sodium carboxylate salt, which is soluble in the aqueous layer, while neutral organic impurities (like unreacted starting materials or byproducts) remain in the organic layer. The layers are separated, and the aqueous layer is washed again with a fresh portion of the organic solvent to remove any residual impurities. The pure carboxylic acid is then precipitated by acidifying the aqueous layer with a strong acid like hydrochloric acid until the pH is approximately 2. orgsyn.orgrsc.org The precipitated solid can then be collected by vacuum filtration.
Recrystallization: This technique is used to further purify the solid product obtained after extraction or filtration. youtube.com The principle relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures. An ideal solvent is one in which this compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. google.com The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. The hot solution is then filtered, if necessary, to remove any insoluble impurities. Upon slow cooling, the solubility of the product decreases, leading to the formation of pure crystals, while soluble impurities remain in the mother liquor. youtube.com The purified crystals are then collected by filtration and dried. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol (B145695), acetic acid, or mixtures such as ethanol/water.
The following table summarizes the primary purification techniques for this compound.
| Technique | Principle | Procedure Summary | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic group, converting it to a water-soluble salt. | Dissolve in organic solvent, extract with aqueous base, separate layers, acidify aqueous layer to precipitate product. rsc.org | Highly effective for removing neutral and basic impurities. Scalable. | Requires use of multiple solvents and reagents. May form emulsions. |
| Recrystallization | Purification based on differential solubility of the product and impurities in a solvent at varying temperatures. youtube.com | Dissolve crude solid in minimal hot solvent, cool slowly to form crystals, filter to collect pure product. | Can yield very high purity product. Effective for removing impurities with different solubility profiles. | Requires finding a suitable solvent. Some product loss is inevitable in the mother liquor. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Dissolve crude product and pass it through a column of adsorbent, eluting with a solvent system. | Can separate compounds with very similar properties. | Often time-consuming, requires large volumes of solvent, and can be difficult to scale up. |
Comparative Analysis of Synthetic Efficiencies and Atom Economy for this compound Routes
Route A: Ullmann Condensation This route typically involves the copper-catalyzed coupling of a phenol with an aryl halide. wikipedia.org For this compound, a plausible pathway is the reaction between 3-bromophenol and 4-iodobenzoic acid (or 4-bromobenzoic acid). While classic Ullmann conditions are harsh, modern ligand-assisted protocols allow the reaction to proceed at lower temperatures with improved yields. mdpi.com
Route B: Buchwald-Hartwig C-O Coupling This palladium-catalyzed method is another powerful tool for diaryl ether synthesis. rsc.org A viable pathway would be the coupling of 4-hydroxybenzoic acid with 1,3-dibromobenzene. This approach often benefits from milder reaction conditions and a broader tolerance of functional groups compared to traditional Ullmann reactions. organic-chemistry.org
Route C: Diaryliodonium Salt Arylation A more modern, metal-free alternative involves the use of hypervalent iodine reagents. pdx.edu For instance, 4-hydroxybenzoic acid could be O-arylated using a (3-bromophenyl)iodonium salt. These reactions can proceed under very mild conditions, often at room temperature, and avoid the use of potentially toxic transition metal catalysts. However, the synthesis of the diaryliodonium salt itself adds steps and can have poor atom economy. pdx.edu
The following table provides a comparative analysis of these potential synthetic routes.
| Metric | Route A: Ullmann Condensation | Route B: Buchwald-Hartwig Coupling | Route C: Diaryliodonium Salt Arylation |
|---|---|---|---|
| Reactants | 3-Bromophenol + 4-Iodobenzoic acid | 4-Hydroxybenzoic acid + 1,3-Dibromobenzene | 4-Hydroxybenzoic acid + (3-Bromophenyl)iodonium salt |
| Catalyst System | CuI / Ligand (e.g., N,N-dimethylglycine) | Pd(OAc)2 / Ligand (e.g., t-BuXPhos) | Typically metal-free, base-mediated. |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (75-98%) | High (often >90%) |
| Reaction Conditions | Moderate temperature (80-120°C) | Mild to moderate temperature (RT - 100°C) | Mild (often Room Temperature) |
| Atom Economy (%)* | ~69.6% | ~78.4% | Poor (calculation complex due to salt preparation, but significant mass from the iodonium leaving group is wasted). |
| Advantages | Lower catalyst cost (Copper vs. Palladium). | High functional group tolerance, milder conditions, generally high yields. | Metal-free, very mild conditions, high yields. pdx.edu |
| Disadvantages | Can require higher temperatures than Pd-catalyzed routes; substrate scope can be limited. | High cost of palladium and specialized phosphine ligands. | Poor atom economy of the iodonium salt reagent; multi-step preparation of the reagent. pdx.edu |
*Atom Economy Calculation: Calculated as [MW of Product / (Sum of MW of Reactants)] x 100. For Route A: [293.11 / (173.01 + 248.02)] x 100. For Route B: [293.11 / (138.12 + 235.91)] x 100. The calculation excludes catalysts, solvents, and bases.
While computational studies are available for other substituted benzoic acid derivatives, the unique electronic and steric influences of the 3-bromophenoxy substituent mean that extrapolating data from those related molecules would be scientifically speculative and would not meet the required standard of accuracy for an article focused solely on this compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound at this time.
Theoretical and Computational Chemistry Studies of 4 3 Bromophenoxy Benzoic Acid
Prediction of Spectroscopic Parameters via Computational Methods
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation, and computational methods can accurately predict NMR chemical shifts (δ). For complex molecules like 4-(3-Bromophenoxy)benzoic acid, theoretical calculations are invaluable for assigning signals in experimental spectra. Density Functional Theory (DFT) is a commonly employed method for these predictions. nih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Such computational studies on substituted benzoic acid esters have demonstrated that DFT calculations can effectively explain variances between expected and experimental NMR chemical shifts. nih.gov The accuracy of these predictions is crucial for confirming the correct structure, especially for distinguishing between isomers. By comparing the calculated shifts with experimental data, researchers can confidently assign each proton and carbon atom in the molecule's structure.
Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be generated from a typical DFT calculation.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 12.0 - 13.0 | 167.0 - 172.0 |
| C1 (ipso-COOH) | - | 128.0 - 132.0 |
| C2/C6 (ortho to COOH) | 7.9 - 8.1 | 131.0 - 134.0 |
| C3/C5 (meta to COOH) | 7.0 - 7.2 | 118.0 - 121.0 |
| C4 (ether linkage) | - | 160.0 - 164.0 |
| C1' (ether linkage) | - | 155.0 - 158.0 |
| C2' (ortho to ether) | 7.2 - 7.4 | 117.0 - 120.0 |
| C3' (ipso-Br) | - | 122.0 - 125.0 |
| C4' (para to ether) | 7.3 - 7.5 | 130.0 - 133.0 |
| C5' (meta to ether) | 7.1 - 7.3 | 125.0 - 128.0 |
| C6' (ortho to ether) | 6.9 - 7.1 | 113.0 - 116.0 |
Note: The values in this table are representative and based on typical ranges for similar functional groups. Actual calculated values would be specific to the computational method and basis set used.
Vibrational Frequency Calculations
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational chemistry is used to calculate these vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra. DFT calculations, particularly using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to be effective for analyzing the vibrational spectra of substituted bromobenzoic acids. researchgate.netijtsrd.com
These calculations provide a detailed description of each vibrational mode, such as stretching, bending, and torsional motions of the chemical bonds. For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O ether stretches, C-Br stretch, and various aromatic C-H and C=C vibrations. Comparing the computed frequencies with experimental FTIR and Raman spectra allows for a definitive assignment of the observed absorption bands. scirp.org
The table below presents representative calculated vibrational frequencies for key functional groups in this compound, based on DFT studies of analogous compounds. researchgate.netscirp.org
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |
| O-H Stretching | Carboxylic Acid (dimer) | 2900 - 3100 |
| C-H Stretching (Aromatic) | Phenyl Rings | 3050 - 3150 |
| C=O Stretching | Carboxylic Acid | 1700 - 1750 |
| C=C Stretching (Aromatic) | Phenyl Rings | 1450 - 1600 |
| C-O Stretching (Ether) | Ar-O-Ar | 1200 - 1270 |
| C-O Stretching (Carboxylic Acid) | C-OH | 1280 - 1320 |
| C-Br Stretching | Ar-Br | 500 - 650 |
| C-H In-plane Bending (Aromatic) | Phenyl Rings | 1000 - 1300 |
| C-H Out-of-plane Bending (Aromatic) | Phenyl Rings | 700 - 900 |
Solvent Effects on Molecular Conformation and Reactivity of this compound
The surrounding solvent can significantly influence the properties of a molecule, including its stable conformation and chemical reactivity. Computational models are essential for understanding these interactions. The effect of a solvent can be modeled implicitly, using a Polarizable Continuum Model (PCM), or explicitly, by simulating the molecule surrounded by a number of solvent molecules. researchgate.netnih.gov
For this compound, a key conformational feature is the dihedral angle between the two phenyl rings linked by the ether oxygen. The solvent's polarity can affect this angle, as well as the orientation of the carboxylic acid group. Computational studies on benzoic acid have shown that solvent polarity plays a fundamental role in controlling molecular interactions. rsc.org In polar solvents, conformations with a larger dipole moment may be stabilized.
Solvation also alters the electronic properties and thus the reactivity of the molecule. Computational studies on a similar molecule, 4-bromo-3-(methoxymethoxy) benzoic acid, have shown that solvation changes reactivity descriptors such as ionization energy and electrophilicity. researchgate.netbanglajol.info These calculations help predict how the molecule's reactivity might change in different chemical environments, for instance, in a biological system versus an organic solvent.
The following table illustrates the potential effect of solvent polarity on a key molecular property of this compound.
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
| Gas Phase (Vacuum) | 1 | ~2.0 - 2.5 |
| Chloroform | 4.8 | ~2.8 - 3.5 |
| Methanol (B129727) | 33.0 | ~3.5 - 4.5 |
| Water | 80.1 | ~4.0 - 5.0 |
Note: The dipole moment values are illustrative, representing the expected trend of increase with solvent polarity based on general principles of solute-solvent interactions.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling for this compound and Analogues
QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are widely used in drug design and environmental science to predict the activity or properties of new, unsynthesized molecules.
For this compound and its analogues, QSAR models can be developed to predict their potential biological activities, such as antimicrobial or anticancer effects. chitkara.edu.innih.gov QSPR models can predict properties like toxicity, solubility, or partitioning behavior. nih.gov The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies), and hydrophobic (e.g., logP) properties. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity or property.
Studies on benzoic acid derivatives have successfully used descriptors like hydrophobicity (logP) and electronic parameters to model toxicity and antibacterial activity. nih.govnih.gov For phenoxy-containing analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to analyze how steric and electrostatic fields around the molecules influence their inhibitory activity. nih.gov Such models can provide crucial insights into the structural features required for a desired effect, guiding the design of more potent or safer analogues of this compound.
The table below lists common molecular descriptors used in QSAR/QSPR studies of benzoic acid analogues and the activities or properties they help to predict.
| Descriptor Class | Example Descriptors | Predicted Activity/Property |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Reactivity, Receptor Binding Affinity, Antimicrobial Activity chitkara.edu.in |
| Steric | Molecular Weight, Molar Refractivity, Molecular Volume | Binding Affinity, Membrane Permeability |
| Hydrophobic | LogP (Partition Coefficient) | Toxicity, Bioaccumulation, Antibacterial Activity nih.govnih.gov |
| Topological | Connectivity Indices, Wiener Index | Boiling Point, Solubility, General Biological Activity |
| 3D-Field Based | Steric and Electrostatic Fields (CoMFA) | Receptor Inhibitory Potency nih.gov |
Modifications at the Carboxylic Acid Moiety of this compound
The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to numerous other functional groups. For this compound, this functional group can be readily transformed to introduce new linkages and properties.
The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental and widely utilized derivatization strategy. These reactions are typically high-yielding and can be achieved through several well-established methods.
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. Direct esterification, known as Fischer esterification, involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. However, for more sensitive substrates or to achieve milder reaction conditions, the carboxylic acid is often first converted to a more reactive intermediate. A common approach is the formation of an acyl chloride by reacting this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(3-bromophenoxy)benzoyl chloride is highly electrophilic and reacts readily with alcohols, even sterically hindered ones, to form the corresponding esters in high yield.
Amidation , the formation of an amide from a carboxylic acid and an amine, is one of the most important bond-forming reactions in medicinal chemistry. Similar to esterification, direct thermal amidation between a carboxylic acid and an amine is possible but often requires harsh conditions. A more efficient route involves the activation of the carboxylic acid. The acyl chloride intermediate, 4-(3-bromophenoxy)benzoyl chloride, reacts smoothly with primary and secondary amines to produce amides. Alternatively, a wide variety of coupling reagents can be employed for direct amidation without isolating the acyl chloride. These reagents, such as carbodiimides (e.g., DCC, EDC) or borate esters, facilitate amide bond formation under mild conditions. wikipedia.orgwikipedia.org Catalytic methods using boric acid or titanium compounds have also emerged as green and efficient alternatives for direct amidation. wikipedia.org
| Reaction Type | Reagent(s) for Activation/Coupling | Reactant | Product Class |
| Esterification | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Alcohol (R-OH) | Ester |
| Sulfuric Acid (H₂SO₄) (Fischer) | Alcohol (R-OH) | Ester | |
| Mitsunobu Reaction (DEAD, PPh₃) | Alcohol (R-OH) | Ester | |
| Amidation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Amine (R₂NH) | Amide |
| DCC, EDC (Carbodiimide coupling) | Amine (R₂NH) | Amide | |
| Boric Acid or Borate Esters (e.g., B(OCH₂CF₃)₃) | Amine (R₂NH) | Amide | |
| Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | Amine (R₂NH) | Amide |
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4-(3-bromophenoxy)phenyl)methanol. This transformation opens up a different set of synthetic possibilities.
The reduction of carboxylic acids requires potent reducing agents, as they are less reactive than corresponding aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, readily reducing carboxylic acids to primary alcohols in a dry ether solvent like diethyl ether or tetrahydrofuran (THF). chemguide.co.uk Due to its high reactivity, LiAlH₄ is unselective and will reduce other functional groups. A milder and more selective alternative is borane (B79455) (BH₃), typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂). commonorganicchemistry.com These reagents can selectively reduce carboxylic acids in the presence of other reducible groups like esters. Another method involves the use of sodium borohydride (NaBH₄) in combination with an activating agent or co-reagent like bromine or iodine, which enhances its reducing power sufficiently to act on carboxylic acids. sci-hub.seresearchgate.net
Once formed, the primary alcohol, (4-(3-bromophenoxy)phenyl)methanol, can undergo further transformations. It can be:
Oxidized back to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger agents like potassium permanganate (KMnO₄) or Jones reagent.
Converted to an alkyl halide (e.g., (4-(3-bromophenoxy)phenyl)methyl bromide) using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). This halide can then participate in nucleophilic substitution reactions.
Used in ether synthesis , for instance, through the Williamson ether synthesis by first deprotonating the alcohol to form an alkoxide.
Reactions at the Bromine Atom of this compound
The bromine atom attached to the phenoxy ring is a key functional handle for building molecular complexity through cross-coupling reactions. This aryl bromide is a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl bromide moiety of this compound is an ideal substrate for these transformations. wikipedia.org
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, to form a new C-C bond. wikipedia.orglibretexts.org This is one of the most widely used methods for constructing biaryl structures. The reaction is catalyzed by a palladium(0) complex and requires a base, such as potassium carbonate or cesium carbonate, to activate the organoboron reagent. pku.edu.cn
Heck-Mizoroki Reaction : The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base (e.g., triethylamine). wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the arylation of olefins, leading to substituted styrenes or cinnamates if the alkene is an acrylate derivative. youtube.com
Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine. organic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgchemeurope.com It is a premier method for synthesizing arylamines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a strong base such as sodium tert-butoxide. libretexts.orgjk-sci.com
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Bond Formed |
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | C(aryl)-C(sp²) |
| Heck-Mizoroki | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | C(aryl)-C(vinyl) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Et₃N, i-Pr₂NH | C(aryl)-C(sp) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOt-Bu, K₃PO₄ | C(aryl)-N |
Nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides like this compound is generally not feasible under standard conditions. wikipedia.orglibretexts.org The SₙAr mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (bromine) to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.commasterorganicchemistry.com Since the target molecule lacks such activation, the direct displacement of the bromine atom by common nucleophiles does not readily occur.
Reactions can sometimes be forced under very harsh conditions of high temperature and pressure, but this often leads to low yields and side reactions. An alternative pathway, the elimination-addition (benzyne) mechanism, can occur with exceptionally strong bases like sodium amide (NaNH₂), but this can lead to a mixture of regioisomers. chemistrysteps.com Therefore, for practical synthetic purposes, nucleophilic displacement is not a preferred strategy for derivatizing this compound at the bromine position.
Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic intermediate. wikipedia.org The bromine atom of this compound can be swapped with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures. tcnj.edu
A critical consideration for this reaction is the presence of the acidic carboxylic acid proton. The organolithium reagent is a very strong base and would deprotonate the carboxylic acid before any metal-halogen exchange occurs. nih.gov Therefore, it is essential to first protect the carboxylic acid group, for example, by converting it to an ester (e.g., a methyl or ethyl ester).
Once the protected aryl bromide is treated with n-BuLi, the bromine is exchanged for lithium, generating a potent aryllithium nucleophile. This intermediate is not isolated but is immediately "quenched" by adding an electrophile to the reaction mixture. This two-step sequence allows for the introduction of a wide variety of substituents at the original position of the bromine atom.
Common electrophilic quenches include:
Carbon dioxide (CO₂) , which, after acidic workup, would install a new carboxylic acid group.
Aldehydes or ketones , which produce secondary or tertiary alcohols, respectively.
Alkyl halides (e.g., methyl iodide), which would result in alkylation of the aromatic ring.
N,N-Dimethylformamide (DMF) , which yields an aldehyde after workup.
This strategy provides a complementary approach to palladium-catalyzed reactions for forming new C-C bonds and introducing other functional groups.
Mechanistic Studies of Biological Interactions for 4 3 Bromophenoxy Benzoic Acid and Its Analogues Strictly in Vitro and in Silico Focus
In Vitro Target Identification and Validation for 4-(3-Bromophenoxy)benzoic acid
Experimental studies to identify and validate the specific biological targets of this compound are not well-documented in the current body of scientific research.
Enzyme Inhibition Assays (e.g., Specific Enzyme Targets, Receptor Binding Studies)
Currently, there is a lack of specific data from enzyme inhibition or receptor binding assays for this compound. While studies on other benzoic acid derivatives have shown potential inhibitory effects on enzymes such as histone deacetylases (HDAC), specific targets and inhibitory concentrations for this compound have not been reported nih.gov. The broader class of benzoic acid derivatives has been investigated for inhibitory activity against various enzymes, but direct evidence for this compound is not available.
Cell-Based Assays for Signaling Pathway Modulation (e.g., Reporter Gene Assays, Protein Expression Changes in in vitro cell lines)
There is a scarcity of published research detailing the effects of this compound on cellular signaling pathways. Studies on analogous compounds, such as 4-(3,4,5-Trimethoxyphenoxy)benzoic acid, have demonstrated anti-proliferative and apoptotic effects in breast cancer cell lines, suggesting modulation of cell cycle and apoptosis pathways nih.gov. However, specific data from reporter gene assays or analyses of protein expression changes in cell lines treated with this compound are not available to confirm its impact on specific signaling cascades.
Affinity Chromatography and Pull-Down Assays for Protein-Ligand Interaction
No specific studies utilizing affinity chromatography or pull-down assays to identify the protein binding partners of this compound have been found in the scientific literature. These techniques are valuable for isolating and identifying proteins that physically interact with a small molecule, but their application to this particular compound has not been reported.
Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Targets
Computational studies to model the interaction of this compound with specific biological targets are not extensively available. Such in silico methods are crucial for predicting binding modes and affinities, which can guide further experimental validation.
Binding Mode Analysis and Interaction Hotspots
Without specific molecular docking studies, the binding mode and key interaction hotspots of this compound with any particular protein target remain uncharacterized. In silico investigations on other benzoic acid derivatives have been performed against targets like protein kinases and nuclear receptors, but these findings cannot be directly extrapolated to this compound due to structural differences nih.govnih.govfrontiersin.orgfrontiersin.org. An in silico investigation of 3-phenoxybenzoic acid has been conducted to assess its toxic effects and biological activities through molecular docking with various targets, but this is a structurally different isomer nih.govresearchgate.net.
Ligand Efficiency and Binding Free Energy Calculations
There is no available data from ligand efficiency or binding free energy calculations for this compound. These computational metrics are used to assess the binding potential of a ligand to its target. While the principles of these calculations are well-established, their application to this specific compound has not been documented in published research researchgate.netnih.govnih.govwustl.eduresearchgate.net.
Structure-Based Molecular Design Principles Applied to this compound Scaffold
In silico methodologies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, provide foundational principles for the rational design of novel therapeutic agents based on the this compound scaffold. Although specific structure-based design studies on this exact molecule are not extensively documented, principles can be extrapolated from research on analogous structures such as phenoxy acetamide, benzoic acid derivatives, and other diphenyl ether compounds. These studies help elucidate the key structural features that can be modulated to optimize biological activity.
The core scaffold of this compound presents several key regions for chemical modification: the benzoic acid ring (Ring A), the bromophenoxy ring (Ring B), the ether linkage, and the carboxylic acid functional group.
Key Design Principles:
The Carboxylic Acid Group: The carboxylate moiety is a critical feature, often acting as a key interaction point (a hydrogen bond donor and acceptor) with target proteins. Molecular docking studies on various benzoic acid derivatives frequently show this group engaging with positively charged or polar residues like Arginine, Lysine, or Histidine in an active site. Its position on the phenyl ring is crucial for orienting the rest of the molecule within a binding pocket.
Substitution on the Phenyl Rings: The nature and position of substituents on both aromatic rings are primary determinants of activity and selectivity.
Ring A (Benzoic acid): Substituents on this ring can influence the electronic properties of the carboxylic acid and provide additional interaction points. For instance, adding hydroxyl or methoxy groups could introduce new hydrogen bonding opportunities.
In silico screening and molecular modeling are essential tools for exploring these design principles virtually. allsubjectjournal.com By docking derivatives of the this compound scaffold into the active sites of various target proteins, researchers can predict binding affinities and modes. nih.govniscpr.res.in This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency and desired selectivity profile.
Below is a table summarizing the key structural components and the design principles that can be applied based on studies of analogous compounds.
| Structural Component | Design Principle | Potential Impact on Biological Activity | Rationale from Analogous Studies |
| Carboxylic Acid | Bioisosteric Replacement | Alteration of pKa, solubility, and metabolic stability. | Replacing carboxylic acids with tetrazoles or hydroxamic acids is a common strategy in medicinal chemistry to improve pharmacokinetic properties. |
| Ether Linkage | Conformational Constraint | Reduced flexibility, potentially locking the molecule in a more active conformation. | Studies on flexible molecules often explore cyclization or introduction of bulky groups to reduce conformational entropy upon binding, which can increase affinity. |
| Bromine Atom | Halogen Substitution/Relocation | Modulation of halogen bonding potential, lipophilicity, and metabolic stability. | Moving the bromine to the ortho or para position would change the interaction geometry. Replacing it with chlorine or fluorine would alter the strength of any halogen bonds. mdpi.com |
| Phenyl Rings | Substituent Modification | Introduction of hydrogen bond donors/acceptors, alteration of electronic properties, and modulation of solubility. | QSAR studies on phenoxy acetamide derivatives demonstrate that adding specific substituents can significantly enhance inhibitory activity against targets like HIF-1. nih.gov |
Omics-Based Approaches for Understanding Cellular Responses to this compound (e.g., transcriptomics, proteomics in in vitro cell lines)
Transcriptomic Profiling:
Transcriptomic analysis via RNA sequencing (RNA-Seq) or microarrays can reveal changes in gene expression across the entire genome of a cell line following treatment. Studies on PBDEs in rat liver models have shown significant alterations in the expression of genes involved in key pathways related to carcinogenesis and cellular stress. frontiersin.orgfrontiersin.org Given the shared diphenyl ether scaffold, it is plausible that this compound could trigger similar transcriptomic shifts in human cancer cell lines.
Potential pathways that could be affected, based on these related studies, include:
Metabolic Pathways: Changes in genes encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP2B6) and other phase I and phase II metabolic enzymes are common responses to xenobiotic exposure. frontiersin.org
Oxidative Stress Response: Upregulation of genes within the Nrf2 antioxidant pathway is a frequent cellular response to chemical-induced oxidative stress. frontiersin.org
Cancer-Related Pathways: Exposure to certain diphenyl ethers has been linked to the activation of oncogenic pathways, such as the Ras pathway, and general changes in disease pathways associated with cancer. frontiersin.orgfrontiersin.org
A hypothetical transcriptomic experiment would involve treating a panel of cancer cell lines (e.g., breast, lung, colon) with this compound and comparing the resulting gene expression profiles to vehicle-treated controls. springernature.comnih.gov
Proteomic Profiling:
Proteomics, often utilizing mass spectrometry-based techniques, complements transcriptomics by providing a snapshot of the protein landscape of the cell. This can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions that are not always directly correlated with mRNA levels.
Following treatment of cell lines with this compound, proteomic analysis could identify changes in the levels of proteins involved in:
Cell Cycle Regulation: Proteins that control cell cycle progression or apoptosis could be altered, providing mechanistic insight into any observed anti-proliferative effects.
Protein Degradation Pathways: Studies on other benzoic acid derivatives have shown modulation of the ubiquitin-proteasome and autophagy-lysosome pathways. nih.gov
Signal Transduction: Changes in the phosphorylation status of key signaling proteins (kinases, transcription factors) could indicate which signaling cascades are activated or inhibited by the compound.
The table below summarizes potential pathways that could be investigated using omics approaches for this compound, based on data from structurally related compounds.
| Omics Approach | Potential Pathway Affected | Implication for Cellular Response | Rationale from Analogous Studies |
| Transcriptomics | Nrf2 Antioxidant Pathway | Cellular defense against oxidative stress. | Pentabrominated diphenyl ether exposure upregulates Nrf2 pathway transcripts. frontiersin.org |
| Transcriptomics | Xenobiotic Metabolism | Detoxification and metabolic activation of the compound. | Upregulation of cytochrome P450 genes (e.g., CYP1A1, CYP3A5) is observed with PBDEs. frontiersin.org |
| Transcriptomics | Ras Oncogenic Pathway | Modulation of cell proliferation and survival signals. | Upregulation of Ras pathway members was seen after PBDE exposure in adult rats. frontiersin.org |
| Proteomics | Autophagy-Lysosome Pathway | Regulation of cellular homeostasis and degradation of damaged components. | Benzoic acid derivatives from Bjerkandera adusta were found to enhance the activity of cathepsins B and L. nih.gov |
| Proteomics | Ubiquitin-Proteasome System | Control of protein turnover and degradation of key regulatory proteins. | The same benzoic acid derivatives were also shown to promote proteasome activity. nih.gov |
Prodrug and Chemical Delivery System Concepts (Theoretical/Chemical Modification)
The therapeutic potential of a molecule like this compound can be limited by suboptimal physicochemical properties, such as poor solubility or membrane permeability. Prodrug strategies and chemical delivery systems offer a rational approach to temporarily modify the molecule's structure to overcome these barriers. The most amenable functional group on the this compound scaffold for such modification is the carboxylic acid.
Prodrug Concepts:
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. The primary goal is often to improve pharmacokinetics.
Ester Prodrugs: The carboxylic acid can be readily converted into an ester. This masks the polar carboxyl group, increasing lipophilicity, which can enhance absorption across biological membranes. These ester prodrugs are typically designed to be hydrolyzed back to the active carboxylic acid by ubiquitous esterase enzymes present in the blood, liver, and other tissues.
Example Modification: Reaction with a simple alcohol like ethanol (B145695) would yield an ethyl ester. More complex alcohols could be used to fine-tune solubility and hydrolysis rates.
Amide Prodrugs: Formation of an amide by coupling the carboxylic acid with an amine or an amino acid can also be employed. Amides are generally more stable to hydrolysis than esters, which could potentially lead to a slower release of the active drug, achieving a more sustained therapeutic effect. Specific peptidases could be targeted for cleavage depending on the amino acid used.
Carbonate and Carbamate Prodrugs: If a hydroxyl group were introduced onto the scaffold, it could be converted to a carbonate or carbamate. These are often cleaved by esterases to release the parent drug.
Chemical Delivery Systems:
These are more complex systems where the drug is linked to a carrier moiety, which can be a polymer or another molecule designed to improve properties like water solubility or even achieve targeted delivery.
Polymer Conjugation: The carboxylic acid could be conjugated to a hydrophilic polymer like polyethylene glycol (PEG). PEGylation is a well-established method to increase the aqueous solubility and circulation half-life of small molecules by increasing their hydrodynamic radius, thus reducing renal clearance.
Carrier-Linked Systems for Solubility: To dramatically increase aqueous solubility for potential intravenous formulations, the drug could be linked to highly soluble promoieties, such as those containing N-methylpiperazine or glucuronic acid, via a linker that is designed to be cleaved in vivo.
The table below outlines theoretical prodrug and chemical delivery strategies applicable to the this compound structure.
| Strategy | Chemical Modification | Target Functional Group | Goal of Modification | Potential Cleavage Mechanism |
| Ester Prodrug | Formation of an alkyl or aryl ester | Carboxylic Acid | Increase lipophilicity, enhance membrane permeability | Enzymatic hydrolysis by esterases |
| Amide Prodrug | Formation of an amide with an amino acid | Carboxylic Acid | Increase stability, potentially slow release | Enzymatic hydrolysis by amidases or peptidases |
| Polymer Conjugation | Covalent linkage to polyethylene glycol (PEG) | Carboxylic Acid | Increase aqueous solubility, prolong circulation half-life | Linker-dependent; may be designed for slow hydrolysis |
| Solubility-Enhancing Promoiety | Attachment of a highly polar group (e.g., N-methylpiperazine) | Carboxylic Acid | Dramatically improve aqueous solubility | Enzymatic or chemical hydrolysis of the linker |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 3 Bromophenoxy Benzoic Acid Analogues
Systematic Modification of the Bromine Moiety and Impact on Activity Profiles
Research has shown that replacing one halogen with another can significantly alter the biological activity of a compound. For instance, in studies on structurally related scaffolds, the substitution of a chlorine atom with the more lipophilic bromine atom was undertaken to enhance the compound's lipophilic character while maintaining similar electronic effects. mdpi.com This modification is based on the principle that increased lipophilicity can sometimes lead to better membrane permeability and, consequently, improved biological activity. mdpi.com
The nature of the R group on the phenyl ring is crucial for the potency of the antimicrobial effect in some related sulfonamide structures. mdpi.com The impact of replacing the bromine atom can be evaluated by comparing the activity of various analogues. While direct SAR data for 4-(3-Bromophenoxy)benzoic acid is specific to its biological target, general principles can be inferred from related series of compounds. For example, the activity of halogenated compounds often follows the order I > Br > Cl > F, which correlates with their size, polarizability, and ability to form halogen bonds. However, this trend is highly dependent on the specific binding pocket interactions.
The table below illustrates a hypothetical SAR study based on the modification of the bromine moiety, reflecting common trends observed in medicinal chemistry.
| Compound | Modification (at position 3) | Rationale for Modification | Predicted Impact on Activity |
|---|---|---|---|
| Parent Compound | -Br | Baseline lipophilicity and electronic character. | Reference Activity |
| Analogue 1 | -Cl | Slightly less lipophilic than bromine; smaller size. | Potentially reduced activity if lipophilicity is key. |
| Analogue 2 | -F | Smallest halogen; can act as a hydrogen bond acceptor. | Activity may increase or decrease depending on binding site polarity. |
| Analogue 3 | -I | Most lipophilic and polarizable halogen; potent halogen bond donor. | Potentially increased activity due to stronger interactions. |
| Analogue 4 | -CH3 | Introduces a small, lipophilic, non-polar group. | Probes the necessity of a halogen for activity. |
| Analogue 5 | -CF3 | Strongly electron-withdrawing and lipophilic group. | May significantly alter electronic properties and binding. |
Investigation of Substituent Effects on the Phenoxy Ring on Biological Interactions
Beyond the bromine atom, introducing other substituents onto the phenoxy ring provides a deeper understanding of the steric and electronic requirements for biological activity. The size, position, and electronic nature (electron-donating or electron-withdrawing) of these substituents are critical variables.
Studies on related phenoxybenzoic acids and phenoxyacetic acids have provided valuable insights. For example, the introduction of a fluorine atom, as seen in 4-(4-Fluorophenoxy)benzoic acid, can lead to potent biological activity. nih.govnih.gov Fluorine is often used in medicinal chemistry due to its small size, high electronegativity, and ability to form favorable interactions with protein targets.
The position of substitution is also paramount. In studies of chlorophenoxyacetic acids, it was observed that substituting a chlorine atom at the para-position (position 4) has a smaller impact on the destabilization of the π-electron system compared to ortho (position 2) or meta (position 3) substitutions. mdpi.com This suggests that para-substituted phenoxy rings might result in more stable and potentially more active compounds. mdpi.com The electronic charge distribution in the aromatic ring is more uniform when substituents are placed further apart, which can lead to greater molecular stability. mdpi.com
The following table summarizes the potential effects of different substituents on the phenoxy ring of this compound analogues.
| Position of Substitution | Type of Substituent | Potential Effect on Biological Activity | Reference Concept |
|---|---|---|---|
| Ortho (2 or 6) | Bulky group (e.g., -isopropyl) | May cause steric hindrance, forcing the two aromatic rings to twist, which could either be beneficial or detrimental to binding. | Steric Effects |
| Meta (5) | Electron-donating group (e.g., -OCH3) | Increases electron density in the ring, potentially altering binding interactions. | Electronic Effects |
| Para (4) | Electron-withdrawing group (e.g., -CN) | Decreases electron density, which can influence hydrogen bonding capacity and overall polarity. | Electronic Effects |
| Para (4) | Fluorine (-F) | Can improve metabolic stability and binding affinity through specific interactions. nih.govnih.gov | Specific Halogen Effects |
Exploration of Modifications at the Benzoic Acid Ring and Carboxyl Functionality
The benzoic acid moiety is a critical pharmacophoric element, often involved in crucial hydrogen bonding or ionic interactions with a biological target. However, the carboxylic acid group can also lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. semanticscholar.org Consequently, its modification or replacement with bioisosteres is a common strategy in drug design. drughunter.comnih.gov
Bioisosteric replacement aims to substitute the carboxylic acid with another functional group that mimics its size, shape, and electronic properties but possesses improved physicochemical characteristics. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, acyl sulfonamides, and various acidic heterocycles like 3-hydroxyisoxazole. drughunter.comnih.gov These replacements can modulate acidity (pKa), lipophilicity, and metabolic stability. drughunter.com For instance, while carboxylic acids typically have a pKa of 4-5, sulfonamides are considerably weaker acids with a pKa around 9-10. drughunter.com This change can drastically alter the ionization state of the molecule at physiological pH and its interaction with target proteins. semanticscholar.org
The table below compares key properties of carboxylic acid and some of its common bioisosteres.
| Functional Group | Typical pKa | Geometry | Key Features |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~4-5 | Planar | Acts as a hydrogen bond donor and acceptor; typically ionized at physiological pH. semanticscholar.org |
| Tetrazole (-CN4H) | ~4-5 | Planar | Acidity is similar to carboxylic acid; can offer improved metabolic stability and oral bioavailability. drughunter.com |
| Sulfonamide (-SO2NH2) | ~9-10 | Tetrahedral | Weaker acid; increased lipophilicity and membrane permeability compared to carboxylic acid. drughunter.com |
| Acyl Sulfonamide (-CONHSO2R) | ~4-6 | Planar/Tetrahedral | Acidity is closer to carboxylic acid than sulfonamide, offering a better mimic of the charge state. drughunter.com |
| 3-Hydroxyisoxazole | ~4-5 | Planar | Planar acidic heterocycle found in some natural products. nih.gov |
| 4-Pyridone-3-carboxylic acid | - | Planar | Demonstrated to be an effective bioisostere for benzoic acid in some contexts. nih.gov |
In addition to replacing the carboxyl group, modifications can also be made to the benzoic acid ring itself. Adding substituents to this ring can influence the acidity of the carboxyl group and introduce new points of interaction with a receptor. SAR studies on other classes of compounds have shown that even a simple methyl group on the benzoic acid ring can switch a molecule's activity from an agonist to an antagonist. nih.gov
Linker Region Modifications and Conformational Constraints in Analogues of this compound
Modifying this linker is a key strategy to alter the molecule's conformational flexibility and explore the optimal spatial arrangement of the two aromatic rings. Potential modifications could include replacing the ether oxygen (-O-) with a thioether (-S-), an amino group (-NH-), or a methylene (B1212753) group (-CH2-). Each of these changes would alter the bond angle, bond length, and rotational freedom around the linker, thereby influencing the molecule's preferred conformation. For example, inserting an amino linkage between aromatic rings in other complex molecules has been shown to improve pharmacokinetic properties. nih.gov
Another important design principle is the introduction of conformational constraints. By making the molecule more rigid, it can be "locked" into a bioactive conformation, which can lead to a significant increase in potency and selectivity. This is because less conformational freedom means a lower entropic penalty upon binding to the receptor. Conformational constraints can be introduced by incorporating the linker into a ring system or by adding bulky groups that restrict bond rotation. Studies on other molecules have shown that replacing a flexible dipeptide segment with a more rigid lactam structure can increase activity by several orders of magnitude. nih.gov
Pharmacophore Modeling and Ligand-Based Design for this compound Scaffold
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. dergipark.org.trslideshare.net For the this compound scaffold, a pharmacophore model can be developed using either a ligand-based or structure-based approach. nih.gov
In a ligand-based approach , a set of known active analogues is superimposed to identify common chemical features. nih.govugm.ac.id A hypothetical pharmacophore for active this compound analogues would likely include:
One Hydrogen Bond Acceptor: The carboxylate oxygen atoms.
Two Aromatic Rings: The phenoxy and benzoic acid rings, which can engage in π-π stacking or hydrophobic interactions.
One Hydrophobic Feature: The bromine atom, which occupies a specific region in space.
This model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same features in the correct spatial orientation, a process known as virtual screening. nih.govdovepress.com
In a structure-based approach , the 3D structure of the biological target (e.g., an enzyme or receptor) is used to define the key interaction points within the binding site. nih.gov A pharmacophore model is then built based on these interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic contact areas. slideshare.net
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), can further refine these models. esisresearch.org 3D-QSAR correlates the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. esisresearch.orgrutgers.edu The resulting models can produce contour maps that visualize regions where bulky groups or specific electrostatic charges are favorable or unfavorable for activity, providing detailed guidance for the design of more potent analogues. esisresearch.org These computational approaches accelerate the drug design process by prioritizing the synthesis of compounds with a higher probability of success. kcl.ac.uk
Based on a comprehensive search for scientific literature and data, there is currently insufficient information available in published research to generate a detailed article on "this compound" that strictly adheres to the requested advanced analytical and material science applications.
The specific uses of this compound as a building block in Metal-Organic Frameworks (MOFs), its role in specific self-assembly processes, its integration as a monomer for polyesters or polyamides, its application as a functional polymer additive, or its use as an analytical standard are not well-documented in accessible scientific literature.
Research in these specialized areas often focuses on other isomers or derivatives of brominated benzoic acids. Consequently, providing a thorough, informative, and scientifically accurate article that is strictly confined to the provided outline for this specific compound is not possible at this time.
Advanced Analytical Applications and Material Science Integration of 4 3 Bromophenoxy Benzoic Acid
Photophysical Properties and Potential Optoelectronic Applications (e.g., OLEDs)
While direct research into the inherent photoluminescent properties of 4-(3-Bromophenoxy)benzoic acid is not extensively documented in publicly available literature, its structural motifs suggest significant potential for applications in optoelectronics, particularly in the field of Organic Light-Emitting Diodes (OLEDs). The primary route for its application is as a ligand in the formation of highly luminescent metal complexes, such as those involving iridium(III) or europium(III) ions.
The core structure of this compound, which combines a benzoic acid moiety with a brominated diphenyl ether, makes it a suitable candidate for an ancillary ligand in phosphorescent metal complexes. In such complexes, the ligands play a crucial role in tuning the photophysical properties, including emission color, quantum efficiency, and charge carrier transport capabilities.
Potential Role in Luminescent Metal Complexes:
Organic carboxylic acids, like benzoic acid and its derivatives, are well-established ligands in the synthesis of emissive rare earth and transition metal complexes. These ligands influence the coordination environment of the metal ion, which in turn affects the energy transfer processes and the ultimate luminescent characteristics of the complex.
For instance, in europium(III) complexes, organic carboxylic acid ligands are coordinated to the Eu³⁺ ion via oxygen atoms. The ligands absorb energy and efficiently transfer it to the central metal ion, which then emits light at its characteristic wavelengths. The emission spectra of such complexes typically show sharp peaks, with the most intense emission often observed around 611-612 nm, corresponding to the ⁵D₀ → ⁷F₂ transition of the europium ion. This transition is responsible for the bright red emission highly sought after in OLED displays.
Similarly, in iridium(III) complexes, which are known for their high phosphorescence quantum yields, the choice of ancillary ligand can significantly impact the emission properties. While the primary emission characteristics are often determined by the cyclometalating ligands, the ancillary ligand, for which this compound could serve, helps to fine-tune the electronic properties and stability of the complex. The bromine atom on the phenoxy ring could also introduce a heavy-atom effect, potentially influencing intersystem crossing rates and phosphorescence efficiency.
Hypothetical Photophysical Data of a Complex:
While specific experimental data for a complex containing this compound as a ligand is not available, we can extrapolate potential photophysical characteristics based on similar reported complexes. The table below presents hypothetical data for a theoretical iridium(III) complex, "[Ir(ppy)₂(4,3-BPBA)]" where 'ppy' is 2-phenylpyridine (B120327) and '4,3-BPBA' is the deprotonated form of this compound, acting as an ancillary ligand.
| Parameter | Hypothetical Value | Reference Compound Class |
| Absorption (λmax, nm) | ~350-450 | Iridium(III) complexes |
| Emission (λem, nm) | ~500-600 (Green to Orange) | Phosphorescent Iridium(III) complexes |
| Photoluminescence Quantum Yield (ΦPL) | > 0.5 | Highly efficient phosphorescent emitters |
| Phosphorescence Lifetime (τ, µs) | ~1-5 | Typical for iridium(III) phosphors |
Integration into OLED Devices:
Emerging Research Directions and Future Prospects for 4 3 Bromophenoxy Benzoic Acid
Exploration of Novel Catalytic Transformations Involving 4-(3-Bromophenoxy)benzoic acid
The presence of a bromine atom on one of the phenyl rings of this compound makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.
One of the most promising avenues of research is the use of this compound in the Suzuki-Miyaura coupling reaction . wikipedia.orglibretexts.orgmdpi.com This reaction would involve the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester. wikipedia.orgorganic-chemistry.org This transformation would enable the formation of a new carbon-carbon bond, effectively replacing the bromine atom with a wide range of organic substituents. The general scheme for such a reaction allows for the synthesis of diverse biaryl or aryl-alkenyl structures, significantly expanding the library of derivatives accessible from the parent compound. wikipedia.org
Another significant catalytic transformation is the Buchwald-Hartwig amination . wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org This powerful method facilitates the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals and biologically active compounds. wikipedia.org By reacting this compound with various primary or secondary amines in the presence of a palladium catalyst, novel aniline (B41778) derivatives can be synthesized. organic-chemistry.org The development of specialized ligands has broadened the scope of this reaction, making it a highly versatile tool for medicinal chemistry. nih.gov
The following table summarizes potential catalytic transformations for this compound:
| Catalytic Reaction | Reagent | Potential Product | Significance |
| Suzuki-Miyaura Coupling | Arylboronic acid | 4-(3-Arylphenoxy)benzoic acid | C-C bond formation, synthesis of biaryls |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | 4-(3-Aminophenoxy)benzoic acid derivatives | C-N bond formation, access to novel anilines |
| Heck Coupling | Alkene | 4-(3-Vinylphenoxy)benzoic acid derivatives | C-C bond formation, synthesis of styrenyl derivatives |
| Sonogashira Coupling | Terminal alkyne | 4-(3-Alkynylphenoxy)benzoic acid derivatives | C-C bond formation, synthesis of aryl alkynes |
These catalytic methods open up a vast chemical space for the derivatization of this compound, providing a platform for the synthesis of compounds with tailored electronic and steric properties.
Integration into Combinatorial Chemistry Libraries and High-Throughput Screening
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity in a high-throughput fashion. The structural features of this compound make it an attractive building block for the creation of such libraries.
The carboxylic acid group can be readily converted into a variety of functional groups, such as esters and amides, through standard coupling reactions. Simultaneously, the bromine atom can be functionalized using the palladium-catalyzed cross-coupling reactions mentioned previously. This dual functionality allows for a divergent synthetic approach, where a common core is elaborated into a wide array of derivatives.
The integration of this compound into combinatorial libraries would facilitate the discovery of new drug candidates. High-throughput screening of these libraries against various biological targets, such as enzymes and receptors, could identify "hit" compounds with desired biological activities. The diaryl ether motif is a recognized privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net
Advanced Materials Development from this compound Derivatives
The rigid structure of this compound and its ability to be derivatized make it a promising precursor for the development of advanced materials with unique properties.
Metal-Organic Frameworks (MOFs): Carboxylic acids are common organic linkers used in the construction of MOFs, which are crystalline materials with high porosity and surface area. rsc.orggoogle.combohrium.com The dicarboxylic acid derivatives of this compound, synthesized via Suzuki coupling, could serve as novel linkers for the creation of new MOFs. rsc.org By carefully selecting the metal ions and the geometry of the linker, MOFs with tailored pore sizes and functionalities could be designed for applications in gas storage, separation, and catalysis. researchgate.netnih.gov
Polymers: Benzoic acid derivatives can be incorporated into polymers to impart specific properties. For instance, they can be used to create liquid crystalline polymers, where the rigid core of the molecule promotes the formation of ordered phases. researchgate.netcore.ac.uk The synthesis of polymers incorporating the this compound moiety could lead to materials with interesting thermal and optical properties.
Liquid Crystals: The elongated and rigid shape of molecules based on the this compound scaffold is conducive to the formation of liquid crystalline phases. nih.govresearchgate.netwhiterose.ac.uk Derivatives with long alkyl chains, for example, could exhibit mesomorphic behavior, making them suitable for applications in displays and sensors. nih.gov
Continued Mechanistic Studies into Biological Activity with Novel In Vitro Models
While specific biological data for this compound is not widely available, its structural similarity to other biologically active diaryl ethers and benzoic acid derivatives suggests potential for further investigation. researchgate.net For example, some 3-phenoxybenzoic acid derivatives have been shown to inhibit dipeptidyl peptidase-4 and exhibit antiplatelet and antioxidant properties. researchgate.net
Future research should focus on in vitro studies to elucidate the potential biological activities of this compound and its derivatives. A range of assays could be employed to screen for various effects:
Enzyme Inhibition Assays: Screening against a panel of enzymes, such as kinases, proteases, and phosphatases, could reveal specific inhibitory activities. juniperpublishers.comnih.govresearcher.life For instance, studies on halo-substituted benzoic acid derivatives have shown enzyme inhibitory potential. semanticscholar.org
Antiproliferative Assays: Evaluating the cytotoxicity of the compounds against various cancer cell lines could identify potential anticancer agents.
Antioxidant Activity: Assays such as the DPPH radical scavenging assay can determine the antioxidant potential of these compounds.
The following table outlines potential in vitro studies for this compound derivatives:
| Assay Type | Target | Potential Application |
| Enzyme Inhibition | Kinases, Proteases, α-Amylase nih.gov | Anticancer, Anti-inflammatory, Antidiabetic |
| Cell-based Assays | Cancer cell lines | Oncology |
| Antioxidant Assays | Free radicals (e.g., DPPH) | Diseases related to oxidative stress |
| Receptor Binding Assays | GPCRs, Nuclear receptors | Various therapeutic areas |
Molecular docking studies could be used in conjunction with these experimental assays to predict the binding modes of the compounds to their biological targets and to guide the design of more potent derivatives.
Sustainable Synthesis and Green Chemistry Approaches for this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives can benefit from the application of these principles. A key step in its synthesis is the formation of the diaryl ether bond.
Traditional methods for diaryl ether synthesis, such as the Ullmann condensation, often require harsh reaction conditions and stoichiometric amounts of copper. jsynthchem.comjsynthchem.com Modern, more sustainable approaches are being developed. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and higher yields. researcher.lifenih.govorganic-chemistry.org The synthesis of diaryl ethers can be achieved by the coupling of phenols with aryl halides under microwave irradiation, sometimes even in the absence of a catalyst. nih.govorganic-chemistry.org This method offers a cleaner and more efficient route to the core structure of this compound. mdpi.com
Furthermore, the use of greener solvents, catalyst recycling, and minimizing the number of synthetic steps are all important considerations for the sustainable production of this compound and its derivatives. rsc.org Research into the direct oxidation of substituted toluenes to benzoic acids using environmentally benign catalysts is also an active area of green chemistry. researchgate.netgoogle.comacs.org
Multidisciplinary Research Collaborations and Translational Potential in Academic Contexts
The diverse potential applications of this compound, from medicine to materials science, necessitate a multidisciplinary approach to research. Collaborations between synthetic chemists, biologists, materials scientists, and computational chemists will be crucial for unlocking the full potential of this versatile scaffold.
In the context of drug discovery, collaborations between academic research groups and pharmaceutical companies can accelerate the translation of promising "hit" compounds into clinical candidates. collaborativedrug.comcollaborativedrug.comdeepmirror.ai Platforms that facilitate the sharing of chemical and biological data can enhance these collaborations. collaborativedrug.comdeepmirror.ai
The development of new materials based on this compound would also benefit from partnerships between academia and industry. Such collaborations can bridge the gap between fundamental research and real-world applications, leading to the development of novel technologies with commercial potential.
Q & A
What is the optimal synthetic route for 4-(3-Bromophenoxy)benzoic acid, and how can incomplete hydrolysis be addressed?
Level: Basic
Methodological Answer:
The synthesis involves reacting 4-fluorobenzonitrile with 3-bromophenol in DMF at 175°C in the presence of KOH to form a diaryl ether intermediate. Subsequent hydrolysis of the nitrile group requires refluxing with 50% aqueous H₂SO₄ and acetic acid to ensure complete conversion to the carboxylic acid. In cases where hydrolysis with KOH is incomplete (e.g., due to steric hindrance or reaction kinetics), switching to acidic conditions (H₂SO₄/AcOH) improves yield .
Key Data:
- Yield : 61% after silica chromatography (gradient: 5–100% EtOAc/hexanes).
- 1H NMR (CDCl₃) : δ 8.10 (d, 2H), 7.37–7.21 (m, 3H), 7.07–6.99 (m, 3H) .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- 1H NMR : Critical for confirming the aromatic substitution pattern and bromophenoxy linkage. Key peaks include doublets for the benzoic acid protons (δ 8.10) and multiplet signals for the bromophenoxy group (δ 7.37–6.99) .
- LC-MS (ESI) : Used to verify molecular weight (observed m/z: 291.1 [M–H]⁻) and purity. Creative Proteomics’ LC-MS platform enables quantitative analysis of derivatives and metabolites .
- Flash Chromatography : Employed with silica gel and EtOAc/hexane gradients to isolate the product .
How can crystallographic data for this compound be refined using SHELX or SIR97?
Level: Advanced
Methodological Answer:
- SHELX : Use SHELXL for small-molecule refinement. Input initial coordinates from diffraction data, apply least-squares refinement, and validate using R-factors. SHELXTL (Bruker AXS) is suitable for high-resolution data .
- SIR97 : Integrates direct methods (SIR92) and least-squares–Fourier refinement (CAOS). Automates phase determination and generates CIF files for publication. Ideal for resolving disordered structures .
Best Practice : Cross-validate results with ORTEP-3 for graphical representation of thermal ellipsoids .
How do substituents on the phenoxy ring influence the reactivity of this compound?
Level: Advanced
Methodological Answer:
Comparative studies of derivatives (e.g., 3-fluoro, 3-chloro, or 3-methoxy substituents) reveal:
- Electron-Withdrawing Groups (Br, Cl) : Increase acidity of the benzoic acid moiety and stabilize intermediates during nucleophilic substitution.
- Steric Effects : Bulkier substituents (e.g., 3-methyl) reduce hydrolysis efficiency, necessitating harsher conditions (e.g., H₂SO₄ instead of KOH) .
Experimental Design : Synthesize analogs via Ullmann coupling or SNAr reactions, and compare kinetics using HPLC monitoring .
How can computational tools predict synthetic pathways or biological activity of this compound derivatives?
Level: Advanced
Methodological Answer:
- Retrosynthesis AI : Tools leveraging Reaxys or Pistachio databases propose one-step routes (e.g., coupling 3-bromophenol with 4-fluorobenzonitrile) .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kappa opioid receptors). Derivatives with extended π-systems show higher binding affinity .
Validation : Cross-check predicted NMR shifts with experimental data (Δδ < 0.1 ppm acceptable) .
How should researchers address discrepancies in crystallographic or spectroscopic data?
Level: Advanced
Methodological Answer:
- Crystallographic Ambiguities : Re-refine data using alternate software (e.g., WinGX vs. SHELX) or check for twinning using PLATON .
- NMR Signal Overlap : Employ 2D techniques (HSQC, HMBC) to resolve aromatic proton assignments. For example, distinguish overlapping peaks at δ 7.37–6.99 via COSY .
Case Study : Incomplete hydrolysis in synthesis ( ) was resolved by switching to acidic conditions, confirmed by LC-MS .
What are the key considerations for handling this compound in experimental settings?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
